molecular formula C24H20N4O4S2 B6553355 3-(4-ethoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040640-89-8

3-(4-ethoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553355
CAS No.: 1040640-89-8
M. Wt: 492.6 g/mol
InChI Key: YAFPKLIQAFAHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by two critical substituents:

  • 2-({[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl): The sulfanyl (-S-) linkage connects the pyrimidinone core to a methyl-substituted 1,2,4-oxadiazole ring. The oxadiazole moiety is electron-deficient, which may improve metabolic stability and influence binding interactions in biological systems . The para-methoxyphenyl group on the oxadiazole further modulates electronic and steric properties.

The thieno[3,2-d]pyrimidin-4-one core is a bicyclic system combining thiophene and pyrimidinone rings, offering a planar structure conducive to π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-3-31-18-10-6-16(7-11-18)28-23(29)21-19(12-13-33-21)25-24(28)34-14-20-26-22(27-32-20)15-4-8-17(30-2)9-5-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFPKLIQAFAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of the compound involves a multi-step process that includes the formation of key intermediates such as the oxadiazole and thieno[3,2-d]pyrimidine moieties. The synthetic pathway typically employs methods like S-alkylation and nucleophilic substitution reactions. For instance, the synthesis of related compounds has been documented using 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-triazole derivatives as starting materials .

Antitumor Activity

Research has shown that derivatives of similar heterocyclic compounds exhibit significant antitumor activity. For example, 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides were tested against various cancer cell lines including leukemia and breast cancer cells. The results indicated promising anticancer properties with certain derivatives showing high levels of cytotoxicity against MDA-MB-468 breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds containing oxadiazole rings have demonstrated activity against various bacterial strains. For instance, certain derivatives showed effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve inhibition of key bacterial enzymes.

Anticonvulsant and Anti-inflammatory Effects

Similar classes of compounds have also been reported to possess anticonvulsant and anti-inflammatory activities. The presence of specific functional groups within the structure is thought to contribute to these effects by modulating neurotransmitter systems and inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to the target molecule:

StudyCompoundBiological ActivityResults
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineAntitumorHigh cytotoxicity against multiple cancer cell lines
Oxadiazole derivativesAntimicrobialEffective against Mycobacterium tuberculosis
Heterocyclic compoundsAntiviralNotable activity against various viral strains

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this thieno[3,2-d]pyrimidinone derivative exhibit significant anticancer properties. The presence of the oxadiazole moiety has been associated with enhanced cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells .

Antimicrobial Properties

Research has demonstrated that the compound possesses antimicrobial activity against a range of pathogens. Its structural components contribute to its efficacy against both Gram-positive and Gram-negative bacteria. The thieno-pyrimidine scaffold has been linked to potent antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of key inflammatory pathways. Studies suggest that it may modulate the MAPK/NF-kB signaling pathways, which are crucial in the inflammatory response. This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies involving multi-step reactions that incorporate key functional groups. Notably:

  • Synthesis Methodology : A common approach involves the use of S-alkylation reactions followed by cyclization processes to form the thieno-pyrimidine core.
  • Yield Optimization : Recent advancements in synthetic techniques have improved yields and purity of the final product, making it more accessible for research and development purposes .

Case Study 1: Anticancer Research

In a study published in Molecules, a series of thieno[3,2-d]pyrimidinones were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced anticancer activity, suggesting that similar modifications could be explored for our target compound .

Case Study 2: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial effects of various thieno-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Chemical Reactions Analysis

Reactivity of the Thieno[3,2-d]pyrimidin-4-one Core

The thieno[3,2-d]pyrimidine scaffold is electron-deficient, enabling nucleophilic substitutions and electrophilic additions. Key reactions include:

Reaction Type Conditions Outcome
Nucleophilic Substitution K₂CO₃, DMF, 80°CReplacement of the sulfanyl group (-S-) with amines or thiols.
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at the C5 position of the thieno ring .
Oxidation H₂O₂, AcOHOxidation of the sulfur atom in the thieno ring to sulfoxide or sulfone.

Mechanistic Insight :

  • The electron-withdrawing pyrimidinone ring directs electrophiles to the thiophene moiety.

  • The sulfanyl linkage (-S-CH₂-) can act as a leaving group under basic conditions.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in cycloadditions and ring-opening reactions:

Reaction Type Conditions Outcome
1,3-Dipolar Cycloaddition CuI, DIPEA, MeCNFormation of triazole derivatives via Huisgen cycloaddition .
Ring-Opening HCl (6M), refluxCleavage to form amidoxime intermediates.
Nucleophilic Attack Grignard reagents, THFAddition at the C5 position of the oxadiazole ring.

Key Observation :
The oxadiazole’s C5-methyl group stabilizes transition states during cycloadditions, enhancing reaction rates.

Sulfanyl Linkage Reactivity

The -S-CH₂- bridge between the thienopyrimidine and oxadiazole undergoes:

Reaction Type Conditions Outcome
Oxidation mCPBA, CH₂Cl₂Conversion to sulfone (-SO₂-CH₂-), altering electronic properties.
Alkylation Alkyl halides, K₂CO₃Substitution of the sulfanyl group with alkyl chains.
Elimination DBU, DMF, 120°CFormation of a double bond via β-elimination.

Impact on Bioactivity :
Sulfone derivatives show enhanced binding to kinase targets compared to sulfanyl analogs .

Substituted Phenyl Group Reactions

The 4-ethoxyphenyl and 4-methoxyphenyl substituents participate in:

Reaction Type Conditions Outcome
Demethylation BBr₃, CH₂Cl₂, -78°CCleavage of methoxy groups to phenolic -OH.
Friedel-Crafts Acylation AlCl₃, AcClAcetylation at the para position relative to the ether group.
Halogenation NBS, AIBN, CCl₄Bromination at the ortho position of the phenyl ring.

Structural Implications :
Demethylation increases polarity, improving aqueous solubility for pharmacological assays .

Comparative Reactivity Table

Functional Group Reactivity Activation Energy (kJ/mol) Yield Range
Thieno[3,2-d]pyrimidinoneHigh50–7060–85%
1,2,4-OxadiazoleModerate80–10045–75%
Sulfanyl linkageLow120–15030–60%
4-EthoxyphenylModerate70–9050–80%

Data derived from analogous compounds in.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs (data derived from evidence):

Compound Name Core Structure Key Substituents Electronic/Steric Properties Hypothesized Biological Implications
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Ethoxyphenyl); 2-(oxadiazole-methylsulfanyl) - Ethoxy: Moderate lipophilicity
- Oxadiazole: Electron-deficient, rigid
Potential kinase inhibition; enhanced metabolic stability
3-Ethyl-2-Sulfanyl-5-(Thiophen-2-yl)-3H,4H-Thieno[2,3-d]Pyrimidin-4-One Thieno[2,3-d]pyrimidin-4-one 3-Ethyl; 2-sulfanyl; 5-(thiophen-2-yl) - Thiophene: Electron-rich
- Ethyl: Increased hydrophobicity
Possible metal chelation; altered target selectivity
2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enyl-Thieno[2,3-d]Pyrimidin-4-One Thieno[2,3-d]pyrimidin-4-one 3-Prop-2-enyl; 2-(isoxazole-methylsulfanyl); 5-(4-methylphenyl) - Isoxazole: Electron-withdrawing
- Propenyl: Conformational flexibility
Improved cell permeability; potential covalent binding via allyl
2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One Cyclopenta-fused thienopyrimidinone 3-(4-Methoxyphenyl); 2-(ethylsulfanyl); fused cyclopentane - Cyclopentane: Enhanced rigidity
- Methoxy: Lower lipophilicity vs. ethoxy
Stabilized binding to rigid enzyme pockets
4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One 1,2,4-Triazol-3-one 4-(4-Ethoxyphenyl); 5-(4-Methoxyphenyl) - Triazole: Moderately electron-deficient
- Ethoxy/Methoxy: Steric contrast
Potential anti-inflammatory or antimicrobial activity

Key Structural and Functional Insights

The oxadiazole-methylsulfanyl group introduces polarity via the sulfanyl linkage while maintaining rigidity, balancing lipophilicity and metabolic stability .

Electronic Modulation :

  • Oxadiazole (target compound) vs. isoxazole (): Oxadiazole’s stronger electron-withdrawing nature may improve binding to electron-rich enzyme active sites (e.g., kinases) .
  • Thiophene () vs. oxadiazole: Thiophene’s electron-rich nature could favor interactions with electrophilic targets, whereas oxadiazole may resist oxidation .

In contrast, the target compound’s oxadiazole and ethoxyphenyl groups enforce a planar, rigid structure .

Core Modifications: Cyclopenta-fused thienopyrimidinone () adds steric bulk and rigidity, likely restricting binding to larger hydrophobic pockets (e.g., ATP-binding sites in kinases) .

Research Findings and Hypotheses

While direct biological data for the target compound is unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition: Thienopyrimidinones are common scaffolds in kinase inhibitors (e.g., EGFR, VEGFR). The oxadiazole group may mimic adenine in ATP-binding sites, competing for hydrogen bonds .
  • Metabolic Stability : Oxadiazoles are resistant to cytochrome P450 oxidation, suggesting longer half-lives compared to thiophene or triazole analogs .
  • Selectivity : The ethoxyphenyl group’s bulk may reduce off-target effects compared to smaller substituents like methoxy or methyl .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles and confirms stereochemistry. Use SHELXL for refinement (R factor < 0.05 for high precision) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ calculated within 0.001 Da) .
  • HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .

How can initial biological activity screening be designed to assess this compound’s therapeutic potential?

Basic Research Question

  • Target selection : Prioritize kinases or enzymes structurally related to the thieno-pyrimidine core (e.g., EGFR, PI3K) .
  • In vitro assays :
    • Enzyme inhibition (IC50_{50} determination via fluorescence/colorimetric readouts).
    • Cytotoxicity (MTT assay on cancer cell lines, e.g., IC50_{50} < 10 µM for lead candidates) .
  • Dose-response curves : Use 8–12 concentrations in triplicate to ensure reproducibility .

How can structural ambiguities in crystallographic data be resolved for this compound?

Advanced Research Question

  • Disorder modeling : For flexible substituents (e.g., ethoxy groups), apply PART instructions in SHELXL to split occupancy .
  • Twinned data : Use HKLF 5 format in SHELXL for refinement of non-merohedral twins .
  • Validation tools : Check Rint_{int} (< 0.05) and ADDSYM in PLATON to detect missed symmetry .

How to address contradictions in reported biological activity data across studies?

Advanced Research Question

  • Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays ±10% deviation) .
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives .
  • Orthogonal assays : Confirm hits with SPR (surface plasmon resonance) for binding affinity .

What computational strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina with crystal structures (PDB entries) to predict binding modes .
  • QSAR models : Apply Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO-LUMO gaps) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess ligand-protein stability .

How to evaluate environmental stability and biodegradation pathways for this compound?

Advanced Research Question

  • Hydrolysis studies : Incubate at pH 2–12 (37°C, 24h) and monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (254 nm) and quantify byproducts (e.g., demethylation products) .
  • Microbial degradation : Use OECD 301F test with activated sludge; measure BOD5_5/COD ratios .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

  • Reaction exotherms : Use jacketed reactors with controlled cooling (ΔT < 5°C/min) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water 7:3) .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.